Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate
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Overview
Description
Methyl 3-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)-2-(methylamino)propanoate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [3+2] cycloaddition reaction involving a suitable azide and an alkyne.
Functional Group Modifications: Subsequent steps involve the introduction of the dioxo groups and the methylamino propanoate moiety. This can be achieved through selective oxidation and amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient catalytic systems for the functional group modifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the side chains.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the desired substituent but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The bicyclic structure and functional groups present in this compound suggest potential pharmacological activity. It could be investigated for its potential as a drug candidate for various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoate: Lacks the methylamino group, which could affect its reactivity and applications.
Ethyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its physical and chemical properties.
Uniqueness
The presence of both the bicyclic core and the methylamino propanoate moiety in Methyl 3-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)-2-(methylamino)propanoate makes it unique compared to other similar compounds
Properties
Molecular Formula |
C10H14N2O4 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H14N2O4/c1-11-7(10(15)16-2)4-12-8(13)5-3-6(5)9(12)14/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
MRJRFUATCOEBLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C(=O)C2CC2C1=O)C(=O)OC |
Origin of Product |
United States |
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